molecular formula C9H9BrClN B13029627 (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine

(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine

Cat. No.: B13029627
M. Wt: 246.53 g/mol
InChI Key: IDLCDOOHVVJYEH-VIFPVBQESA-N
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Description

(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a chiral amine derivative featuring a halogenated phenyl ring (4-bromo-3-chloro substituents) and a propenylamine chain. However, its specific biological activity remains uncharacterized in available literature.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

(1S)-1-(4-bromo-3-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrClN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1

InChI Key

IDLCDOOHVVJYEH-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=C(C=C1)Br)Cl)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Br)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis via Chiral Amination of Halogenated Aromatic Precursors

The most direct approach to synthesize (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine involves the stereoselective amination of an appropriately substituted propenyl precursor bearing the 4-bromo-3-chlorophenyl group.

  • Starting Materials: 4-bromo-3-chlorobenzaldehyde or 4-bromo-3-chlorophenyl derivatives are often used as key aromatic precursors.
  • Key Step: Introduction of the allylic amine group with retention of stereochemistry at the chiral center, typically employing chiral catalysts or auxiliaries to ensure (1S)-configuration.
  • Reaction Conditions: Mild bases and solvents that preserve stereochemical integrity; temperature control is critical to prevent racemization.
  • Catalysts: Transition-metal catalysts such as palladium complexes have been employed in related systems for carboamination reactions, which can be adapted for this compound.

Pd-Catalyzed Carboamination Approach

A relevant synthetic methodology applicable to the preparation of such allylic amines is the palladium-catalyzed carboamination of N-protected γ-aminoalkenes with aryl halides.

  • Mechanism: The Pd-catalyzed reaction couples an N-protected aminoalkene with an aryl bromide (e.g., 4-bromo-3-chlorophenyl bromide) to form the C–N bond and install the allylic amine functionality.
  • Optimization: Studies show that using Pd(OAc)2 with Dpe-phos ligand and Cs2CO3 base in dioxane solvent at 100 °C yields high conversion and stereoselectivity.
  • Yields: Yields in related systems reach up to 82% under optimized conditions with high diastereoselectivity (>20:1 dr).
  • Advantages: This method allows for mild reaction conditions, good functional group tolerance, and control over stereochemistry.
Entry Base Pd Catalyst Solvent Yield (%) Notes
1 NaO tBu Pd2(dba)3 Toluene 81 Strong base, high yield
2 Cs2CO3 Pd2(dba)3 Toluene 38 Moderate yield
3 Cs2CO3 Pd(OAc)2 Toluene 63 Improved yield
4 Cs2CO3 Pd(OAc)2 Dioxane 82 Best yield, mildest conditions

Table 1: Optimization of Pd-catalyzed carboamination reaction conditions relevant to allylic amine synthesis

Enantiomerically Pure Amine Preparation via Resolution or Chiral Synthesis

  • Chiral Resolution: Attempts to resolve racemic mixtures of related amines using tartaric acid derivatives have been reported but with limited success.
  • Enantioselective Synthesis: More efficient methods involve asymmetric catalysis or use of chiral starting materials to directly obtain the (1S)-enantiomer.
  • Example: Enantiomerically pure 3-hydroxybutyl amines have been synthesized and used as intermediates for related compounds, indicating that similar strategies can be applied to this compound.

Alternative Synthetic Routes and Functional Group Transformations

  • Starting from 4-bromo-3-chlorobenzene derivatives, nucleophilic substitution reactions with primary amines under controlled conditions can yield halogenated aromatic amines.
  • Use of ethylenediamine or related amines as nucleophiles in substitution reactions has been documented for structurally similar compounds, indicating potential pathways for the preparation of the target compound.
  • Maintaining the stereochemistry requires careful choice of reaction conditions, including temperature, solvent, and base.

Summary of Research Findings

Methodology Key Features Advantages Limitations
Pd-catalyzed carboamination Mild conditions, high stereoselectivity High yields, functional group tolerance Requires Pd catalyst and ligands
Chiral resolution Separation of enantiomers from racemic mixtures Potentially high enantiomeric purity Often low yield, time-consuming
Nucleophilic substitution Direct substitution on halogenated aromatic rings Simple reagents, scalable Risk of racemization, side reactions
Asymmetric catalysis Direct asymmetric synthesis of chiral amine High stereochemical control Requires specialized catalysts

Concluding Remarks

The preparation of this compound is best achieved through stereoselective synthetic routes that combine halogenated aromatic precursors with allylic amination strategies. Palladium-catalyzed carboamination under mild conditions represents a robust and efficient approach, offering high yields and excellent stereochemical control. Alternative methods such as chiral resolution and nucleophilic substitution provide complementary pathways but may involve trade-offs in yield or stereochemical purity.

The choice of method depends on the scale, desired enantiomeric purity, and available resources. Continued research into catalyst development and reaction optimization is expected to further improve the preparation of this compound for its applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Research Findings and Gaps

  • Biological Data : While Carisbamate is well-characterized, the target compound’s halogenated system warrants evaluation against ion channels or neurotransmitter receptors.

Biological Activity

(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10BrClN
  • Molecular Weight : 256.55 g/mol
  • Structure : The compound features a brominated and chlorinated phenyl ring attached to a prop-2-enylamine moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : This compound may inhibit enzymes involved in various metabolic pathways. For example, it has been studied for its potential to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair processes. Inhibitors of PARP have therapeutic implications in cancer treatment by enhancing the effects of chemotherapy and radiotherapy .
  • Receptor Binding : The compound may also interact with various receptors, influencing signal transduction pathways. Its structural characteristics allow it to bind effectively to target sites, potentially modulating receptor activity.

In Vitro Studies

Table 1 summarizes the biological activities observed in vitro for this compound:

Activity TypeTargetIC50 (µM)Reference
PARP InhibitionPARP-10.25
Enzyme InhibitionVarious Metabolic EnzymesTBD
Receptor ModulationUnknown ReceptorsTBD

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Therapeutics : Research has shown that derivatives of this compound can enhance the efficacy of existing cancer therapies by inhibiting DNA repair mechanisms, thereby increasing cancer cell sensitivity to treatment .
  • Neuropharmacology : Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The presence of bromine and chlorine substituents on the phenyl ring significantly affects the compound's binding affinity and biological activity. Modifications on these groups can lead to variations in potency and selectivity towards different biological targets.

Comparative Analysis

Table 2 compares this compound with similar compounds:

CompoundIC50 (µM)Key Activity
This compoundTBDPARP Inhibition
(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine0.15Enzyme Inhibition
(1S)-1-(3-Fluoro-2-bromophenyl)prop-2-enylamineTBDReceptor Modulation

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